

m-PEG9-Amine CAS number and commercial suppliers

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Compound of Interest		
Compound Name:	m-PEG9-Amine	
Cat. No.:	B1676802	Get Quote

An In-depth Technical Guide to m-PEG9-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **m-PEG9-Amine** (CAS Number: 211859-73-3), a monodisperse polyethylene glycol (PEG) linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts and Physicochemical Properties

m-PEG9-Amine is a heterobifunctional linker featuring a methoxy-terminated nine-unit polyethylene glycol chain and a terminal primary amine.[1][2][3][4] The hydrophilic PEG backbone enhances the solubility and bioavailability of the resulting conjugates in aqueous media, a crucial factor in drug development.[4] The terminal amine group serves as a reactive handle for conjugation to various molecules, such as carboxylic acids, activated NHS esters, and carbonyls.[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **m-PEG9-Amine**.



Property	Value	Reference
CAS Number	211859-73-3	[2][3]
Molecular Formula	C19H41NO9	[2][3]
Molecular Weight	427.53 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Density	1.060 g/cm ³	[2]
Purity	Typically >95%	
Solubility	Soluble in DMSO	[3]
LogP	0.424	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	10	[2]
Rotatable Bond Count	26	[2]

Commercial Availability

m-PEG9-Amine is available from several commercial suppliers, catering to research and development needs. The purity and available quantities may vary by supplier.

Supplier	Purity	Available Quantities
BroadPharm	>98%	500 mg, 1 g, 5 g, 10 g
MedKoo Biosciences	>98%	500 mg, 1 g
Precise PEG	>96%	Inquiry for quantities
MedChemExpress	97.0%	Inquiry for quantities
Sobekbio Biosciences	98%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
AxisPharm	≥95%	Inquiry for quantities



Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.

Synthesis and Quality Control

While specific, proprietary synthesis protocols for **m-PEG9-Amine** are not publicly detailed, the general synthetic route involves the oligomerization of ethylene oxide to achieve the desired PEG chain length, followed by the introduction of a methoxy group at one terminus and functional group transformation to yield the primary amine at the other.

Quality control for m-PEG9-Amine typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the length of the PEG chain.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Development

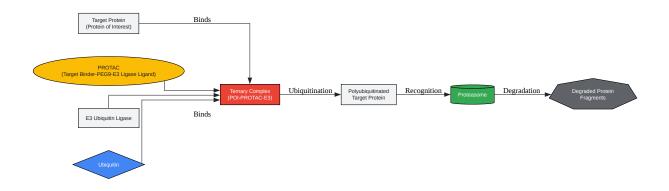
The unique properties of **m-PEG9-Amine** make it a valuable tool in the development of targeted therapeutics.

PROTACs

In the context of PROTACs, **m-PEG9-Amine** functions as a linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1] [2] The length and flexibility of the PEG9 linker are critical for optimal ternary complex formation and degradation efficiency.

Below is a conceptual workflow for the mechanism of action of a PROTAC utilizing an **m-PEG9-Amine** linker.





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PROTAC Mechanism of Action

Antibody-Drug Conjugates (ADCs)

In ADCs, **m-PEG9-Amine** can be used to link a potent cytotoxic agent to a monoclonal antibody.[1][2] The antibody directs the conjugate to a specific target, such as a cancer cell, and upon internalization, the cytotoxic payload is released, leading to cell death. The PEG linker enhances the solubility and stability of the ADC.

The following diagram illustrates the general structure of an ADC incorporating an **m-PEG9- Amine** linker.



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General Structure of an ADC

Experimental Protocols

The following are representative protocols for the use of **m-PEG9-Amine** in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

General Protocol for Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of **m-PEG9-Amine** to a molecule containing a carboxylic acid using EDC and NHS chemistry.

Materials:

- m-PEG9-Amine
- · Carboxylic acid-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS.



- Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation:
 - Dissolve m-PEG9-Amine in Coupling Buffer.
 - Add the activated NHS ester solution to the m-PEG9-Amine solution. A 2-fold molar excess of the amine may be used.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

· Quenching:

- Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.

• Purification:

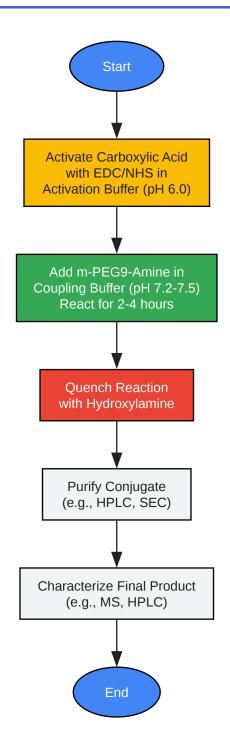
 Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Characterization:

 Characterize the final conjugate using techniques such as MS to confirm the molecular weight and HPLC to assess purity.

The experimental workflow for this conjugation is depicted below.





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Amide Bond Formation Workflow

Conclusion

m-PEG9-Amine is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive amine handle enable the



synthesis of complex and effective therapeutic agents like PROTACs and ADCs. The information and protocols provided in this guide serve as a starting point for the successful application of **m-PEG9-Amine** in innovative research endeavors.

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